molecular formula C14H13ClN2O B1427995 N-(4-amino-3-methylphenyl)-3-chlorobenzamide CAS No. 1285097-46-2

N-(4-amino-3-methylphenyl)-3-chlorobenzamide

Cat. No. B1427995
CAS RN: 1285097-46-2
M. Wt: 260.72 g/mol
InChI Key: PEPDWGIAGIYWHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, “N-(3-Amino-4-methylphenyl)benzamide” was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .

Scientific Research Applications

Building Blocks for Drug Candidates

“N-(4-amino-3-methylphenyl)-3-chlorobenzamide” is a crucial building block for many drug candidates . It’s used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.

Kinetics Study in Microflow System

This compound has been used in the study of reaction kinetics in a continuous flow microreactor system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Optimization of Reaction Conditions

The kinetic model developed from the study of this compound in a microflow system was used to optimize reaction conditions . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Analytical Standard

“N-(4-amino-3-methylphenyl)-3-chlorobenzamide” can be used as an analytical standard in various chemical analyses . It helps in the identification and quantification of other substances in the sample.

Study of Selective Acylation

The compound is used in the study of selective acylation . Since the two amine groups in the compound are in different chemical environments, parallel monoacylation by-products and consecutive diacylation by-products coexist, which makes the selective monoacylation process relatively complicated .

Mechanisms of Acquired Resistance

The compound has been used in studies to elucidate mechanisms underlying the stark selectivity demonstrated potent cytosolic AhR ligand binding and cytochrome P450 1A1-catalysed bioactivation .

Mechanism of Action

Target of Action

The primary target of N-(4-amino-3-methylphenyl)-3-chlorobenzamide is the cytosolic aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the breakdown of certain drugs and toxins .

Mode of Action

N-(4-amino-3-methylphenyl)-3-chlorobenzamide interacts with its target, the AhR, through ligand binding . This binding event initiates a series of biochemical reactions, leading to the activation of cytochrome P450 1A1 (CYP1A1) . CYP1A1 is an enzyme that catalyzes the oxidation of xenobiotics and endogenous compounds, contributing to the compound’s bioactivation .

Biochemical Pathways

The activation of CYP1A1 by N-(4-amino-3-methylphenyl)-3-chlorobenzamide leads to its involvement in various biochemical pathways . These pathways primarily involve the metabolism of xenobiotics and endogenous compounds

Pharmacokinetics

The activation of cyp1a1 suggests that this compound may undergo extensivemetabolic transformation . This transformation could potentially impact the compound’s bioavailability, although more research is needed to confirm this.

Result of Action

The molecular and cellular effects of N-(4-amino-3-methylphenyl)-3-chlorobenzamide’s action are likely tied to its interaction with AhR and the subsequent activation of CYP1A1 . These interactions may lead to changes in cellular metabolism and the breakdown of various substances within the cell . .

properties

IUPAC Name

N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPDWGIAGIYWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-methylphenyl)-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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